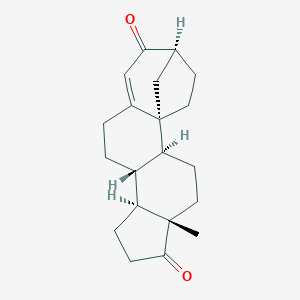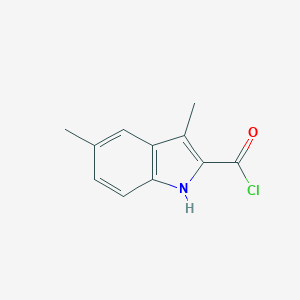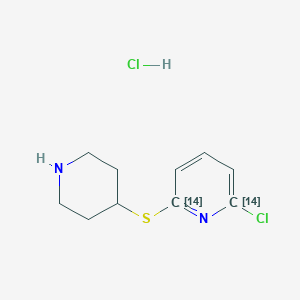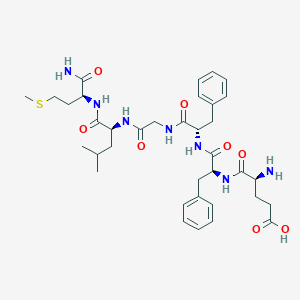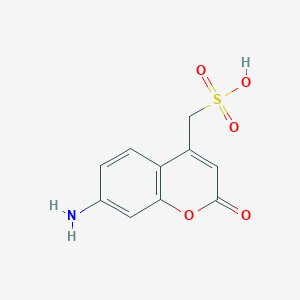
7-Aminocoumarin-4-methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminocoumarin-4-methanesulfonic acid (ACMS) is a fluorescent dye that is commonly used in scientific research. It is a derivative of coumarin, a natural compound found in many plants and used in traditional medicine. ACMS has a unique chemical structure that allows it to be easily incorporated into various biological molecules, making it a useful tool for studying biological processes.
Mécanisme D'action
7-Aminocoumarin-4-methanesulfonic acid works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This property, known as fluorescence, allows researchers to visualize the labeled biomolecules under a microscope. The fluorescence of 7-Aminocoumarin-4-methanesulfonic acid is dependent on the local environment, such as pH and polarity, making it a useful tool for studying changes in the microenvironment of cells.
Effets Biochimiques Et Physiologiques
7-Aminocoumarin-4-methanesulfonic acid is generally considered to be non-toxic and has minimal effects on biological systems. However, its use as a fluorescent probe can alter the behavior of the labeled biomolecules, potentially affecting their function. It is important for researchers to carefully consider the potential effects of 7-Aminocoumarin-4-methanesulfonic acid labeling on their experimental systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Aminocoumarin-4-methanesulfonic acid as a fluorescent probe is its high sensitivity and specificity for labeling biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental systems. However, 7-Aminocoumarin-4-methanesulfonic acid labeling can alter the behavior of the labeled biomolecules, potentially affecting their function. Additionally, 7-Aminocoumarin-4-methanesulfonic acid fluorescence is sensitive to changes in the microenvironment, which can complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for 7-Aminocoumarin-4-methanesulfonic acid research. One area of interest is the development of new 7-Aminocoumarin-4-methanesulfonic acid derivatives with improved properties, such as increased sensitivity or specificity for certain biomolecules. Another area of interest is the use of 7-Aminocoumarin-4-methanesulfonic acid in new experimental systems, such as in vivo imaging of living animals. Additionally, the combination of 7-Aminocoumarin-4-methanesulfonic acid labeling with other techniques, such as mass spectrometry, could provide new insights into biological processes.
Méthodes De Synthèse
7-Aminocoumarin-4-methanesulfonic acid can be synthesized using a variety of methods, including the reaction of coumarin with an amine and a sulfonic acid. One commonly used method involves the reaction of 7-hydroxycoumarin with methanesulfonyl chloride and ammonia in the presence of a base. The resulting product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
7-Aminocoumarin-4-methanesulfonic acid is widely used in scientific research as a fluorescent probe for studying biological processes. It has been used to label proteins, nucleic acids, and other biomolecules, allowing researchers to track their movements and interactions in living cells. 7-Aminocoumarin-4-methanesulfonic acid has also been used to study enzyme activity, receptor-ligand interactions, and cell signaling pathways.
Propriétés
Numéro CAS |
120402-76-8 |
|---|---|
Nom du produit |
7-Aminocoumarin-4-methanesulfonic acid |
Formule moléculaire |
C10H9NO5S |
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
(7-amino-2-oxochromen-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C10H9NO5S/c11-7-1-2-8-6(5-17(13,14)15)3-10(12)16-9(8)4-7/h1-4H,5,11H2,(H,13,14,15) |
Clé InChI |
MBVZHZLNTHHHLH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CS(=O)(=O)O |
SMILES canonique |
C1=CC2=C(C=C1N)OC(=O)C=C2CS(=O)(=O)O |
Autres numéros CAS |
120402-76-8 |
Synonymes |
7-ACMS 7-aminocoumarin-4-methanesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



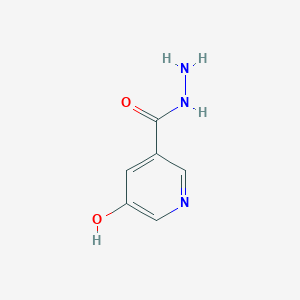
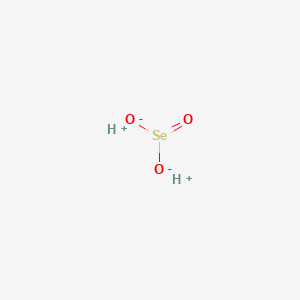
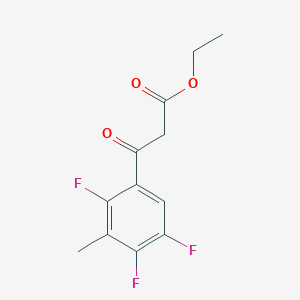
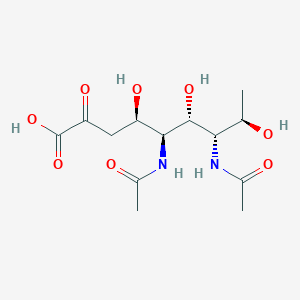
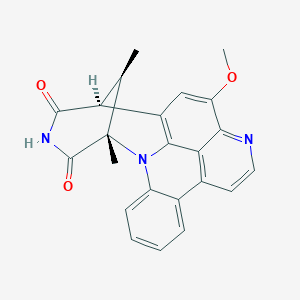
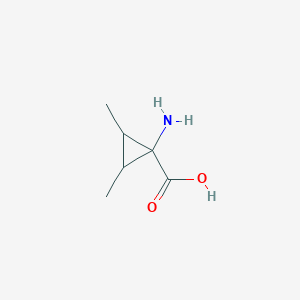
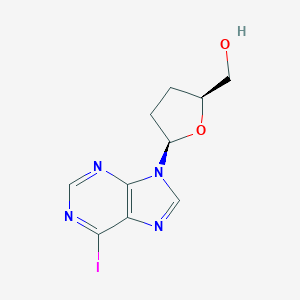

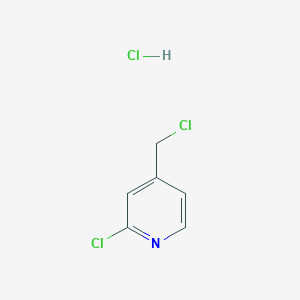
![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
